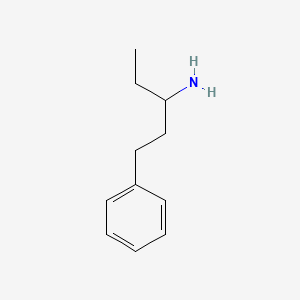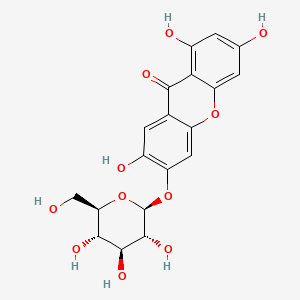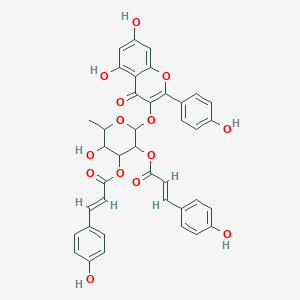
2'-Carboxybenzalpyruvate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Carboxybenzalpyruvate is a compound involved in the biodegradation of polyaromatic hydrocarbons, such as phenanthrene. It is an intermediate in the metabolic pathway of certain bacteria that can degrade these complex organic molecules . This compound is particularly significant in environmental biotechnology due to its role in breaking down pollutants.
Vorbereitungsmethoden
2’-Carboxybenzalpyruvate can be synthesized enzymatically. One method involves the use of trans-2’-carboxybenzalpyruvate hydratase-aldolase, an enzyme purified from phenanthrene-degrading bacteria like Nocardioides sp. strain KP7 . The enzyme catalyzes the transformation of phenanthrene to 2-carboxybenzaldehyde and pyruvate . The reaction typically occurs in a buffered solution, such as 50 mM potassium phosphate buffer at pH 7.5 .
Analyse Chemischer Reaktionen
2’-Carboxybenzalpyruvate undergoes several types of chemical reactions:
Hydration and Aldol Cleavage: The compound is transformed into 2-carboxybenzaldehyde and pyruvate by the action of trans-2’-carboxybenzalpyruvate hydratase-aldolase.
Oxidation: It can be oxidized to form 2-carboxybenzaldehyde, which is further processed in metabolic pathways.
Common reagents and conditions for these reactions include the use of specific enzymes like hydratase-aldolase and dehydrogenase, often in buffered aqueous solutions .
Wissenschaftliche Forschungsanwendungen
2’-Carboxybenzalpyruvate has several scientific research applications:
Environmental Biotechnology: It plays a crucial role in the biodegradation of polyaromatic hydrocarbons, making it significant for environmental cleanup efforts.
Biochemistry: The study of its metabolic pathways helps in understanding the enzymatic breakdown of complex organic pollutants.
Microbial Ecology: Research on bacteria that produce this compound provides insights into microbial degradation processes and their applications in bioremediation.
Wirkmechanismus
The mechanism of action of 2’-Carboxybenzalpyruvate involves its transformation by specific enzymes. The compound is converted to 2-carboxybenzaldehyde and pyruvate by the enzyme trans-2’-carboxybenzalpyruvate hydratase-aldolase . This reaction is part of the metabolic pathway that degrades polyaromatic hydrocarbons in certain bacteria .
Vergleich Mit ähnlichen Verbindungen
2’-Carboxybenzalpyruvate is similar to other compounds involved in the degradation of polyaromatic hydrocarbons, such as:
2’-Hydroxybenzalpyruvate: Another intermediate in the degradation of naphthalene and phenanthrene.
2-Carboxybenzaldehyde: A product formed from the cleavage of 2’-Carboxybenzalpyruvate.
The uniqueness of 2’-Carboxybenzalpyruvate lies in its specific role in the metabolic pathway of phenanthrene degradation, which is distinct from other similar compounds involved in different but related pathways .
Eigenschaften
CAS-Nummer |
85896-59-9 |
|---|---|
Molekularformel |
C11H8O5 |
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
2-[(E)-3-carboxy-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C11H8O5/c12-9(11(15)16)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,13,14)(H,15,16)/b6-5+ |
InChI-Schlüssel |
APKXMKWCGDBYNV-AATRIKPKSA-N |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)C(=O)O)C(=O)O |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC(=O)C(=O)O)C(=O)O |
Synonyme |
2'-carboxybenzalpyruvate 2-CBAP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3S,7S,10R,13S,14R,15R,17S,18S)-1,14,15-trihydroxy-17-[(1R,2R)-1-hydroxy-1-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,18-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one](/img/structure/B1234467.png)



![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate](/img/structure/B1234474.png)


![3-[[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-oxomethyl]-1-benzopyran-2-one](/img/structure/B1234481.png)
![3-(4-Chlorophenyl)-N-(2-(diethylamino)ethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B1234482.png)



![(E)-1-(5-chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B1234488.png)
